1-(3,5-dichlorobenzoyl)-1H-imidazole
Description
1-(3,5-Dichlorobenzoyl)-1H-imidazole is an aromatic heterocyclic compound featuring an imidazole ring substituted with a 3,5-dichlorobenzoyl group.
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-imidazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-7(4-9(12)5-8)10(15)14-2-1-13-6-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWHIDQSOAULGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogs with Varying Substituents
Table 1: Substituent Effects on Imidazole Derivatives
Key Observations :
- Substituent Position : The 3,5-dichloro configuration (as in Compound 11) provides steric and electronic effects distinct from 2,4-dichloro analogs (e.g., in ). The para-substituted chlorine in 2,4-dichlorobenzoyl may enhance biological binding due to altered dipole interactions .
- Functional Groups : Methoxy groups () increase electron density, contrasting with chlorine’s electron-withdrawing nature, affecting applications in catalysis or sensing.
Table 3: Activity Profiles of Imidazole Derivatives
Functional Differences :
- Antimicrobial vs.
- Pesticidal Activity : Imazalil () highlights the role of 2,4-dichloro substitution in fungicidal action, whereas 3,5-dichloro analogs may exhibit divergent bioactivity due to spatial differences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-dichlorobenzoyl)-1H-imidazole, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 3,5-dichlorobenzoyl chloride (synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst ). React it with 1H-imidazole in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
- Step 2 : Optimize reaction conditions (e.g., molar ratio, temperature, and time). For example, achieved 97.58% yield for a structurally similar iron(III) complex using ethanol under reflux (75°C, 7 hours) .
- Step 3 : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel) or recrystallization.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-(3,5-dichlorobenzoyl)-1H-imidazole?
- Methodology :
- UV-Vis Spectroscopy : Confirm conjugation shifts; e.g., used λmax shifts (Δλ > 50 nm) to verify ligand-metal charge transfer in a related imidazole complex .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group and N-H stretch at ~3150 cm⁻¹ for imidazole) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure (e.g., used single-crystal X-ray diffraction with R factor < 0.04) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the biological activity of 1-(3,5-dichlorobenzoyl)-1H-imidazole?
- Methodology :
- Step 1 : Select a target enzyme (e.g., ribonucleotide reductase for anticancer activity, as in using PDB ID 2EUD) .
- Step 2 : Prepare ligand and receptor files (e.g., protonate the compound at physiological pH and minimize energy using Gaussian).
- Step 3 : Perform docking (AutoDock Vina or GOLD) and analyze binding affinity (ΔG). reported ΔG values ≤ -7.76 kcal/mol for a related iron(III) complex, indicating strong binding .
- Step 4 : Validate results with MD simulations (e.g., 100 ns trajectory to assess complex stability).
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodology :
- Case Study : If NMR data conflicts with DFT-predicted shifts, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism (imidazole ring protonation states).
- Cross-Validation : Use multiple techniques (e.g., combined UV-Vis, FT-IR, and mass spectrometry to confirm synthesis) .
- Advanced Modeling : Apply time-dependent DFT (TD-DFT) to align UV-Vis absorbance with theoretical electronic transitions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of 1-(3,5-dichlorobenzoyl)-1H-imidazole derivatives?
- Methodology :
- Substituent Variation : Modify the benzoyl group (e.g., replace Cl with Br or NO₂) or imidazole substituents (e.g., used Pd-catalyzed cross-coupling to diversify imidazole derivatives) .
- Biological Assays : Test cytotoxicity (MTT assay) and compare IC₅₀ values. linked lower ΔG values (< -7 kcal/mol) to higher anticancer activity .
- ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties (e.g., combined docking with ADMET analysis for imidazole derivatives) .
Q. How can the stability of 1-(3,5-dichlorobenzoyl)-1H-imidazole under varying experimental conditions be systematically evaluated?
- Methodology :
- Thermal Analysis : Use hot-stage microscopy (HSM) to monitor melting points and decomposition (e.g., reported HSM data for a related complex) .
- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS.
Tables for Key Data
Table 1 : Spectroscopic Parameters for Characterization
| Technique | Key Metrics | Reference Example |
|---|---|---|
| UV-Vis | λmax (nm), ε (L·mol⁻¹·cm⁻¹) | 285 nm, ε = 1.2×10⁴ |
| FT-IR | C=O (1680 cm⁻¹), N-H (3150 cm⁻¹) | |
| X-ray | R factor (< 0.04), bond length accuracy | R = 0.039 |
Table 2 : Docking Parameters for Biological Activity Prediction
| Software | Target (PDB ID) | ΔG (kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|---|
| AutoDock Vina | 2EUD | -7.76 | Arg329, Asp320 | |
| GOLD | EGFR (1M17) | -8.2 | Lys745, Thr790 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
